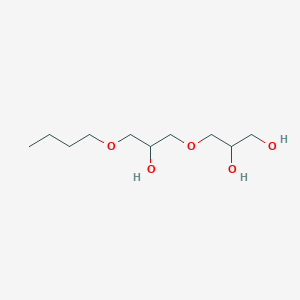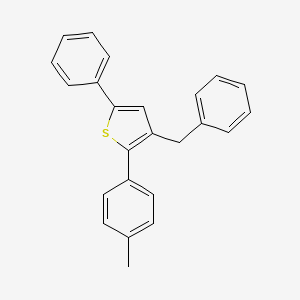
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, known for their stability and diverse chemical properties. This particular compound is characterized by its three distinct aromatic groups attached to the thiophene ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene typically involves the following steps:
Starting Materials: Benzyl bromide, 4-methylbenzaldehyde, and phenylacetylene.
Reaction Conditions: The synthesis is carried out under inert atmosphere conditions, often using a palladium-catalyzed coupling reaction.
Procedure: The reaction mixture is heated to a specific temperature, usually around 100-150°C, in the presence of a base such as potassium carbonate. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to larger reactors.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or column chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dihydrothiophene.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one: Known for its selective cyclooxygenase-2 (COX-2) inhibitory activity.
1-Aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives: Studied for their antileishmanial activity.
Uniqueness
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of benzyl, methylphenyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
149976-48-7 |
|---|---|
Fórmula molecular |
C24H20S |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
3-benzyl-2-(4-methylphenyl)-5-phenylthiophene |
InChI |
InChI=1S/C24H20S/c1-18-12-14-21(15-13-18)24-22(16-19-8-4-2-5-9-19)17-23(25-24)20-10-6-3-7-11-20/h2-15,17H,16H2,1H3 |
Clave InChI |
ZSIVDMKYFVZDSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C=C(S2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)
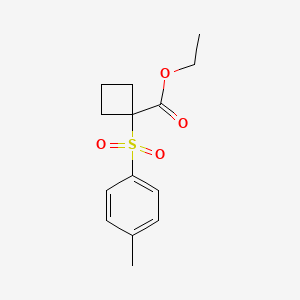
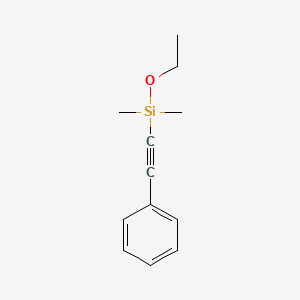
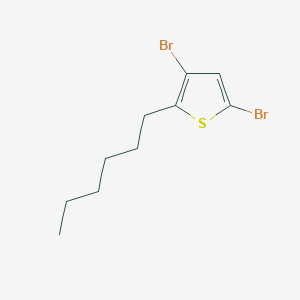
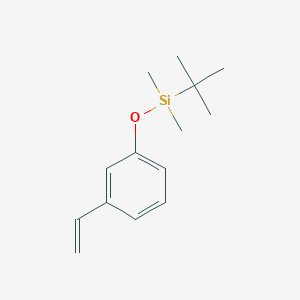
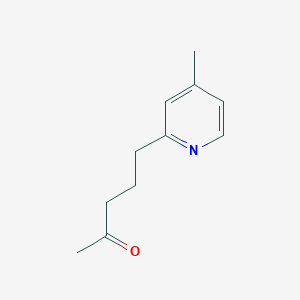

![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
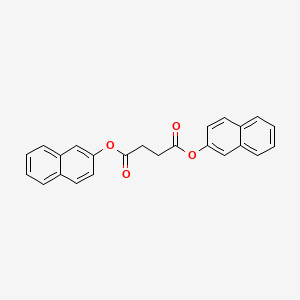
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)

![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
